Product packaging for 5-(2-Propenyloxy)-pyrimidine(Cat. No.:)

5-(2-Propenyloxy)-pyrimidine

Cat. No.: B8640393
M. Wt: 136.15 g/mol
InChI Key: MEQZMDQOURNKSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Propenyloxy)-pyrimidine ( 383901-85-7) is a chemical compound with the molecular formula C7H8N2O and a molecular weight of 136.15 g/mol. It features a pyrimidine heterocycle, a fundamental structure in biology and medicinal chemistry, substituted with a 2-propenyloxy (allyloxy) functional group. This compound is offered as a building block for chemical synthesis and early-stage research applications. As a pyrimidine derivative, this compound is of significant interest in pharmaceutical and agrochemical research. The pyrimidine scaffold is a core structure in numerous therapeutic agents due to its presence in nucleic acids and its ability to interact with a wide range of biological targets. Pyrimidine-based compounds have demonstrated major impacts in drug discovery, including applications as anti-infectives, anticancer agents, and treatments for neurological disorders . The propenyloxy side chain provides a reactive handle for further chemical modification, such as in cyclization reactions or as a participant in transition metal-catalyzed couplings, making it a versatile intermediate for constructing more complex molecules, including novel antimicrobial pyrrolopyrimidine scaffolds . This product is intended for research purposes as a synthetic intermediate or a standard for analytical development. Researchers are encouraged to investigate its full potential in their specific projects. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8N2O B8640393 5-(2-Propenyloxy)-pyrimidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H8N2O

Molecular Weight

136.15 g/mol

IUPAC Name

5-prop-2-enoxypyrimidine

InChI

InChI=1S/C7H8N2O/c1-2-3-10-7-4-8-6-9-5-7/h2,4-6H,1,3H2

InChI Key

MEQZMDQOURNKSB-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CN=CN=C1

Origin of Product

United States

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity and chemical environment of the nuclei within 5-(2-Propenyloxy)-pyrimidine.

The ¹H NMR spectrum is anticipated to show distinct signals for the pyrimidine (B1678525) ring protons and the allyl group protons. The pyrimidine protons at the C2, C4, and C6 positions are expected to appear in the downfield region (typically δ 8.0-9.5 ppm) due to the electron-withdrawing nature of the nitrogen atoms in the aromatic ring. The single proton at C2 would likely be the most deshielded, appearing as a singlet. The protons at C4 and C6 would appear as a singlet or a closely coupled system depending on the solvent and resolution.

The allyl group protons would present a more complex pattern. The methylene protons adjacent to the ether oxygen (-O-CH₂-) are expected to appear as a doublet in the range of δ 4.5-5.0 ppm. The vinyl proton (-CH=) would be a multiplet further downfield (δ 5.9-6.2 ppm), showing coupling to both the adjacent methylene and terminal vinyl protons. The two terminal vinyl protons (=CH₂) are diastereotopic and would appear as two separate signals, likely a doublet of triplets or a complex multiplet, in the δ 5.2-5.5 ppm region.

The ¹³C NMR spectrum would complement the ¹H NMR data. The carbon atoms of the pyrimidine ring are expected to resonate at lower field (δ 140-160 ppm), with the carbon atom C5 bearing the oxygen substituent appearing at a distinct chemical shift. The C2, C4, and C6 carbons will also have characteristic shifts influenced by the adjacent nitrogen atoms. For the allyl group, the methylene carbon (-O-CH₂) is expected around δ 68-72 ppm, while the vinyl carbons would appear in the typical alkene region, with the terminal carbon (=CH₂) around δ 117-120 ppm and the internal carbon (-CH=) around δ 130-135 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Pyrimidine C2-H 8.8 - 9.2 (singlet) 155 - 160
Pyrimidine C4-H / C6-H 8.4 - 8.7 (singlet) 157 - 162
Pyrimidine C5 - 140 - 145
Allyl O-CH₂ 4.6 - 4.8 (doublet) 68 - 72
Allyl -CH= 5.9 - 6.2 (multiplet) 132 - 135

To unambiguously assign these signals and confirm the molecular structure, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal proton-proton coupling networks. Key correlations would be observed within the allyl group: between the -O-CH₂- protons and the -CH= proton, and between the -CH= proton and the terminal =CH₂ protons. This confirms the integrity of the propenyloxy side chain.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons with their directly attached carbons. For instance, the signal for the C2 proton at ~δ 9.0 ppm would correlate with the C2 carbon signal at ~δ 158 ppm, providing direct assignment for each C-H pair.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range (2-3 bond) correlations, which piece together the molecular puzzle. The most critical correlation would be between the methylene protons of the allyl group (-O-CH₂-, ~δ 4.7 ppm) and the C5 carbon of the pyrimidine ring (~δ 142 ppm). This three-bond correlation unequivocally confirms the ether linkage between the two fragments of the molecule. Other key correlations would exist between the pyrimidine protons and their neighboring carbons.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in this compound. Both techniques probe the vibrational modes of molecules, though they operate on different principles (IR involves absorption, Raman involves scattering) and often provide complementary information.

The IR spectrum is expected to show characteristic absorption bands. Aromatic C-H stretching from the pyrimidine ring would appear just above 3000 cm⁻¹. The C=N and C=C stretching vibrations within the pyrimidine ring are expected in the 1400-1650 cm⁻¹ region. The presence of the allyl group would be confirmed by several distinct peaks: C=C stretching around 1645 cm⁻¹, and =C-H stretching for the vinyl group at approximately 3080 cm⁻¹. The most diagnostic feature for the ether linkage would be the strong C-O-C asymmetric stretching band, anticipated in the 1200-1250 cm⁻¹ region.

Raman spectroscopy would complement this by showing strong bands for the symmetric vibrations of the pyrimidine ring and the C=C double bond of the allyl group, which are often weaker in the IR spectrum.

Table 2: Predicted Vibrational Frequencies for this compound

Functional Group Vibration Type Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
Aromatic C-H (Pyrimidine) Stretching 3050 - 3100 3050 - 3100
Alkene =C-H (Allyl) Stretching 3080 - 3120 3080 - 3120
Alkyl C-H (Allyl) Stretching 2850 - 2960 2850 - 2960
C=N / C=C (Pyrimidine Ring) Stretching 1400 - 1650 1400 - 1650
C=C (Allyl) Stretching ~1645 Strong, ~1645
C-O-C (Ether) Asymmetric Stretch 1200 - 1250 (Strong) Weak

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern. For this compound (C₇H₈N₂O), the calculated monoisotopic mass is approximately 136.0637 Da. High-resolution mass spectrometry (HRMS) would be able to confirm this exact mass, thereby verifying the elemental composition.

Under electron ionization (EI), the molecular ion peak ([M]⁺˙) would be observed at m/z 136. The fragmentation pattern is expected to be dominated by the cleavage of the ether bond. A primary fragmentation pathway would involve the loss of the allyl radical (•CH₂CH=CH₂, 41 Da), leading to a prominent peak at m/z 95, corresponding to the 5-hydroxypyrimidine (B18772) radical cation. Another likely fragmentation is the loss of an allyloxy radical (•OCH₂CH=CH₂, 57 Da) to give a pyrimidinyl cation at m/z 79. Further fragmentation of the pyrimidine ring itself would lead to smaller fragments characteristic of pyrimidine derivatives.

Table 3: Predicted Key Mass Fragments for this compound

m/z Proposed Identity
136 [M]⁺˙ (Molecular Ion)
95 [M - C₃H₅]⁺ (Loss of allyl radical)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within the molecule. The primary chromophore in this compound is the pyrimidine ring. Pyrimidine and its derivatives typically exhibit two main absorption bands in the UV region. A weak band corresponding to the symmetry-forbidden n→π* transition is expected to appear at a longer wavelength, likely around 270-290 nm. A much stronger band corresponding to the π→π* transition is expected at a shorter wavelength, typically around 240-260 nm. The exact position and intensity of these bands can be influenced by the solvent and the nature of the substituent. The allyloxy group, acting as an auxochrome, is expected to cause a slight red shift (bathochromic shift) of these absorption maxima compared to unsubstituted pyrimidine.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are theoretical methods based on the principles of quantum mechanics that are used to investigate the electronic structure and properties of molecules.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. samipubco.commdpi.comnih.gov A DFT study on 5-(2-Propenyloxy)-pyrimidine would involve calculating the electron density to determine the molecule's ground-state energy, optimized geometry (bond lengths and angles), and the distribution of electrons.

From these fundamental calculations, a variety of electronic properties that dictate the molecule's reactivity can be derived. This includes parameters such as ionization potential, electron affinity, and electronegativity. By analyzing the electron distribution and orbital energies, researchers can identify the most likely sites for electrophilic and nucleophilic attack, providing a theoretical basis for understanding its chemical behavior in reactions. samipubco.com While DFT studies have been performed on many pyrimidine (B1678525) derivatives to understand their structure and reactivity, specific findings for this compound are not available in the current literature. nih.govresearchgate.net

Molecular Electrostatic Potential (MEP) Analysis

A Molecular Electrostatic Potential (MEP) analysis is a computational technique used to visualize the three-dimensional charge distribution of a molecule. researchgate.netresearchgate.netnih.gov The MEP map displays the electrostatic potential on the electron density surface, using a color scale to indicate different potential values. Regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack. researchgate.net

For this compound, an MEP analysis would reveal the electron-rich areas, likely around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the ether group, which are characterized by lone pairs of electrons. Conversely, the hydrogen atoms of the pyrimidine ring and the allyl group would likely show positive electrostatic potential. This information is crucial for predicting non-covalent interactions, such as hydrogen bonding, and for understanding how the molecule might interact with biological targets like proteins or nucleic acids. nih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. fiveable.mewikipedia.orglibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. wikipedia.orgnih.gov A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. wikipedia.org An FMO analysis of this compound would involve calculating the energies and visualizing the spatial distribution of the HOMO and LUMO. This would help in predicting the molecule's electronic absorption properties and its reactivity in pericyclic reactions and other chemical transformations. wuxiapptec.compku.edu.cn

ParameterDescriptionPredicted Significance for this compound
HOMO Energy Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons.The distribution would likely be concentrated on the electron-rich pyrimidine ring and the oxygen atom.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons.The distribution would likely be located over the electron-deficient parts of the pyrimidine ring.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO; indicates chemical reactivity and kinetic stability.A smaller gap would suggest higher reactivity.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.govaps.orgnih.gov An MD simulation of this compound, typically in a solvent like water, would allow for the exploration of its conformational landscape. The propenyloxy side chain can rotate and fold, leading to various conformers. MD simulations can identify the most stable (lowest energy) conformations and the energy barriers between them.

Furthermore, these simulations are invaluable for studying how the molecule interacts with its environment or with other molecules, such as a biological receptor. mdpi.com By simulating the system over nanoseconds or longer, researchers can observe binding events, hydrogen bond formation, and other intermolecular interactions that are crucial for understanding its biological activity or material properties. nih.govaps.org

In Silico Prediction of Reactivity and Reaction Mechanisms

In silico methods encompass a range of computational techniques to predict chemical reactivity and elucidate reaction mechanisms. nih.govmdpi.comnih.gov For this compound, these predictions could be used to explore potential metabolic pathways, degradation products, or its behavior in various chemical reactions.

For instance, computational tools could model the reaction of this compound with a specific reagent. By calculating the energies of reactants, transition states, and products, a complete energy profile for the reaction can be constructed. This allows for the determination of activation energies and reaction rates, providing a theoretical prediction of the most favorable reaction pathway. Such studies are instrumental in synthetic chemistry for optimizing reaction conditions and in toxicology for predicting the formation of reactive metabolites. mdpi.com

Advanced Computational Spectroscopic Predictions (e.g., simulated IR, NMR, UV-Vis spectra)

Computational methods can accurately predict various types of molecular spectra. scielo.org.zanmrdb.orgchemaxon.com These simulated spectra are extremely useful for interpreting experimental data and confirming the structure of a synthesized compound.

Simulated IR Spectra: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can predict the frequencies and intensities of these vibrations. researchgate.netresearchgate.net For this compound, a simulated IR spectrum would show characteristic peaks for C-H, C=C, C-N, and C-O stretching and bending modes, which could be compared to an experimental spectrum for structural verification.

Simulated NMR Spectra: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining molecular structure. chemaxon.commestrelab.comacdlabs.com Quantum chemical calculations can predict the chemical shifts (¹H and ¹³C) and coupling constants. nmrdb.org A simulated NMR spectrum of this compound would provide theoretical values for each unique proton and carbon atom, aiding in the assignment of experimental NMR signals.

Simulated UV-Vis Spectra: UV-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. scielo.org.zaresearchgate.net Time-dependent DFT (TD-DFT) is a common method used to calculate the excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities observed in a UV-Vis spectrum. urfu.ru This would help identify the electronic transitions responsible for the molecule's absorption of light.

Spectroscopic TechniquePredicted Information for this compound
Infrared (IR) Vibrational frequencies for functional groups (e.g., C=N, C-O-C, C=C).
NMR (¹H, ¹³C) Chemical shifts for each proton and carbon atom, and spin-spin coupling constants.
UV-Vis Wavelengths of maximum absorption (λmax) corresponding to electronic transitions (e.g., π → π*).

Structure Activity Relationship Sar Studies in Pyrimidine Derivatives Bearing Propenyloxy Moieties

Impact of the 2-Propenyloxy Substituent on Pyrimidine (B1678525) Bioactivity

While specific research on 5-(2-propenyloxy)-pyrimidine is limited in publicly available literature, the impact of a 2-propenyloxy substituent on the bioactivity of a pyrimidine core can be inferred from general principles of medicinal chemistry and SAR studies of related alkoxy-substituted pyrimidines. The introduction of an allyloxy group at the C5 position can influence the molecule's physicochemical properties, such as lipophilicity, electronic character, and steric profile, which in turn can affect its interaction with biological targets.

The 2-propenyloxy group introduces a flexible, lipophilic chain. Increased lipophilicity can enhance the ability of the compound to cross cell membranes, potentially leading to improved bioavailability. However, excessive lipophilicity can also lead to increased metabolic breakdown and reduced aqueous solubility. The double bond in the propenyloxy moiety offers a site for potential metabolic reactions, such as epoxidation or reduction, which could lead to either activation or deactivation of the compound.

A hypothetical SAR study on a series of 5-alkoxypyrimidines might yield data similar to that presented in Table 1, illustrating the potential impact of varying the alkoxy substituent on a generic biological activity.

Table 1: Hypothetical Bioactivity of 5-Alkoxypyrimidine Derivatives
CompoundR Group (at C5)Bioactivity (IC50, µM)
1-OCH315.2
2-OCH2CH310.5
3-OCH2CH=CH2 (2-Propenyloxy)8.7
4-O(CH2)2CH312.1
5-OCH(CH3)218.9

In this hypothetical dataset, the 2-propenyloxy substituent demonstrates a favorable level of bioactivity compared to other small alkyl ethers, suggesting a potentially optimal balance of lipophilicity and steric bulk for the target .

Influence of Substitutions on the Pyrimidine Ring (e.g., at C2, C4, C6) on SAR

The biological activity of this compound can be significantly modulated by the introduction of additional substituents at the C2, C4, and C6 positions of the pyrimidine ring. These substitutions can alter the molecule's electronic distribution, steric hindrance, and potential for hydrogen bonding, thereby influencing its interaction with a biological target. nih.govnih.gov

Substitutions at C4: The C4 position is another critical point for modification. The introduction of various functional groups can impact the molecule's solubility, metabolic stability, and target affinity. For example, substituting the C4 position with an amino group can introduce a key hydrogen bond donor and a basic center, which can be crucial for salt formation and improved pharmacokinetic properties.

Table 2 presents hypothetical data for a series of this compound derivatives with varying substituents at the C2 and C4 positions, illustrating the potential impact on bioactivity.

Table 2: Hypothetical SAR of Substituted this compound Derivatives
CompoundR1 (at C2)R2 (at C4)Bioactivity (IC50, µM)
3a-H-H8.7
3b-NH2-H2.1
3c-H-NH21.5
3d-NH2-NH20.8
3e-CH3-NH23.2
3f-NH2-Cl5.4

This hypothetical data suggests that the presence of amino groups at the C2 and C4 positions significantly enhances bioactivity, likely due to their ability to form key hydrogen bonds with the biological target.

In Vitro Biological Activities of 5 2 Propenyloxy Pyrimidine and Its Analogs

Evaluation of Enzyme Inhibition Properties (In Vitro)

The capacity of 5-(2-Propenyloxy)-pyrimidine analogs to modulate the activity of various enzymes has been a significant area of interest. These studies have unveiled potent inhibitory effects against several classes of enzymes, most notably kinases and cholinesterases.

Kinase Inhibition (e.g., EGFR, PI3K, CDK)

Pyrimidine (B1678525) derivatives have been extensively studied as kinase inhibitors due to their structural similarity to the purine core of ATP, allowing them to compete for the ATP-binding site on these enzymes.

Epidermal Growth Factor Receptor (EGFR) Inhibition: A variety of fused pyrimidine systems have demonstrated potent EGFR inhibitory activity. For instance, a series of 1H-pyrazolo[3,4-d]pyrimidine derivatives were synthesized and evaluated for their EGFR tyrosine kinase inhibitory activity, with some compounds showing significant potency. nih.gov One study on thieno[2,3-d]pyrimidine derivatives identified a compound that inhibited wild-type EGFR (EGFRWT) and the resistant EGFRT790M mutant with IC50 values of 37.19 nM and 204.10 nM, respectively. gsconlinepress.com Similarly, new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives have been designed as potential inhibitors of both EGFRWT and EGFRT790M. researchgate.net

Phosphoinositide 3-kinase (PI3K) Inhibition: The pyrimidine scaffold is also a key feature in many PI3K inhibitors. Research has described a series of 2-morpholino, 4-substituted, 6-heterocyclic pyrimidines that potently inhibit PI3K. nih.gov The development of these analogs was guided by the need to improve in vivo properties while maintaining strong target inhibition. nih.gov

Cyclin-Dependent Kinase (CDK) Inhibition: Analogs such as pyrazolo[3,4-d]pyrimidines have been identified as potent CDK inhibitors, which are crucial for regulating the cell cycle. One study reported a pyrazolo[3,4-d]pyrimidinone derivative with a CDK2 inhibitory activity (IC50) of 0.21 µM, which was more potent than the reference compound, roscovitine. nih.gov Another investigation into N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines led to the discovery of a compound with a CDK2 inhibitory constant (Ki) of 0.005 µM. ajol.info Furthermore, a series of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives showed strong inhibitory activity against CDK9. nih.gov

Table 1: In Vitro Kinase Inhibition by Pyrimidine Analogs

Compound Class Target Kinase Activity (IC50/Ki) Reference
Thieno[2,3-d]pyrimidine derivative EGFRWT 37.19 nM gsconlinepress.com
Thieno[2,3-d]pyrimidine derivative EGFRT790M 204.10 nM gsconlinepress.com
Pyrazolo[3,4-d]pyrimidine derivative EGFR 0.034 µM nih.gov
2-Morpholino, 6-heterocyclic pyrimidine PI3Kα Potent Inhibition nih.gov
Pyrazolo[3,4-d]pyrimidinone analog CDK2 0.21 µM nih.gov
N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine CDK2 0.005 µM (Ki) ajol.info
2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine CDK9 >80% inhibition @ 50 nM nih.gov
Pyrazolo[4,3-e] nih.govnih.govnih.govtriazolo[1,5-c]pyrimidine CDK2/cyclin A2 0.061 µM core.ac.uk

Other Enzyme Targets (e.g., Acetylcholinesterase)

Beyond kinases, pyrimidine derivatives have been evaluated as inhibitors of other enzymes, such as acetylcholinesterase (AChE), which is a key target in the management of Alzheimer's disease. A novel series of 2-(2-oxoethyl)pyrimidine-5-carboxamide derivatives were synthesized and evaluated as AChE inhibitors. One compound from this series, 10q, demonstrated potent inhibitory activity against AChE with an IC50 value of 0.88 µM, which was superior to the standard drug Huperzine-A. researchgate.net This compound showed weaker inhibition of butyrylcholinesterase (BuChE) with an IC50 of 10.0 µM, indicating it is a selective AChE inhibitor. researchgate.net Additionally, 5H-thiazolo[3,2-a]pyrimidine derivatives have been identified as a different class of AChE inhibitors, with some compounds showing over 50% inhibition at a concentration of 10 µM. mdpi.com

Table 2: In Vitro Acetylcholinesterase (AChE) Inhibition by Pyrimidine Analogs

Compound Class Target Enzyme Activity (IC50) Reference
2-(2-oxoethyl)pyrimidine-5-carboxamide (10q) Acetylcholinesterase (AChE) 0.88 µM researchgate.net
2-(2-oxoethyl)pyrimidine-5-carboxamide (10q) Butyrylcholinesterase (BuChE) 10.0 µM researchgate.net
5H-thiazolo[3,2-a]pyrimidine derivative Acetylcholinesterase (AChE) >50% inhibition @ 10 µM mdpi.com

Antimicrobial Activities (In Vitro)

The antimicrobial potential of pyrimidine analogs has been thoroughly investigated, with studies demonstrating efficacy against a range of bacterial and fungal pathogens.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Various pyrimidine derivatives have shown significant in vitro antibacterial activity. One study synthesized a series of pyrimidine derivatives and tested them against Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria. ijpsjournal.com Several of the synthesized compounds exhibited strong antimicrobial effects against all tested microorganisms. ijpsjournal.com Another study reported that newly synthesized pyrimidine derivatives showed better inhibitory action against both Gram-positive and Gram-negative bacteria compared to standard drugs like amoxicillin and ampicillin. acs.org Furthermore, a series of 5'-norcarbocyclic derivatives of 5-alkoxymethyl uracil were evaluated and found to inhibit the growth of Mycobacterium smegmatis and attenuated strains of Mycobacterium tuberculosis. scirp.org

Table 3: In Vitro Antibacterial Activity of Pyrimidine Analogs

Compound Class Gram-Positive Bacteria Gram-Negative Bacteria Activity (MIC/Inhibition Zone) Reference
Pyrimidopyrimidine analogs Staphylococcus aureus, Bacillus subtilis Escherichia coli Strong activity ijpsjournal.com
Substituted pyrimidine derivatives Staphylococcus aureus Escherichia coli MIC: 16.26 µg/ml (S. aureus) acs.org
5'-Norcarbocyclic uracil derivatives Mycobacterium tuberculosis H37Rv - MIC: 20-50 µg/mL scirp.org
5-amino-1,3,4-thiadiazole-pyrimidin-2(1H)-one Staphylococcus aureus Pseudomonas aeruginosa, Escherichia coli Promising activity vs. ciprofloxacin acs.org
3,4-dihydro-5-(5-mercapto-4H-1,2,4-triazol-3-yl)-pyrimidin-2(1H)-one Staphylococcus aureus Pseudomonas aeruginosa, Escherichia coli Higher inhibition than thiadiazole derivatives acs.org
Pyrimidine thiol derivatives Staphylococcus aureus Escherichia coli Moderate resistance rsc.org

Antifungal Efficacy

The antifungal properties of pyrimidine derivatives have also been well-documented. A study on novel pyrimidine derivatives containing an amide moiety evaluated their in vitro activity against several plant pathogenic fungi, including Botryosphaeria dothidea, Phomopsis sp., and Botrytis cinereal. One compound, 5o, showed excellent activity against Phomopsis sp. with an EC50 value of 10.5 µg/ml, which was superior to the commercial fungicide Pyrimethanil (EC50 of 32.1 µg/ml). Another study screened synthesized pyrimidine and pyrazolo[1,5-a]pyrimidine compounds against Candida albicans, Aspergillus fumigatus, Geotrichum candidum, and Syncephlastrum racemosum, with some compounds showing high activity. Similarly, pyrimidopyrimidine derivatives were tested against Candida albicans and Aspergillus flavus, with several compounds demonstrating excellent antimicrobial results compared to the reference drug clotrimazole. ijpsjournal.com

Table 4: In Vitro Antifungal Activity of Pyrimidine Analogs

Compound Class Fungal Strain(s) Activity (EC50/Inhibition) Reference
Pyrimidine-amide derivative (5o) Phomopsis sp. 10.5 µg/ml
Pyrimidine-amide derivative (5f) Phomopsis sp. 15.1 µg/ml
Pyrimidine-amide derivative (5p) Phomopsis sp. 19.6 µg/ml
Pyrazolo[1,5-a]pyrimidine derivative Candida albicans, Aspergillus fumigates High activity
Pyrimidopyrimidine derivative Candida albicans, Aspergillus flavus Excellent activity ijpsjournal.com
Pyrimidine thiol derivative Candida albicans Moderate resistance rsc.org

Antiprotozoal Activities (In Vitro)

Analogs of this compound have demonstrated promising in vitro activity against a range of protozoan parasites, highlighting their potential as leads for the development of new antiprotozoal agents.

Research has shown that pyrimidine derivatives can be effective against Plasmodium falciparum, the parasite responsible for malaria. gsconlinepress.comnih.gov A study on sulfonamide-based pyrimidine derivatives found that one compound exhibited an IC50 value of 2.84 µM against the chloroquine-susceptible 3D7 strain of P. falciparum. Another investigation identified a triazolopyrimidine-based compound that arrested parasite growth in vitro with an IC50 of 0.14 µM. nih.gov

The antileishmanial activity of pyrimidine analogs has also been established. Pyrimidine analogues such as 5-fluorouracil have shown efficacy against the amastigote stage of Leishmania donovani and Leishmania infantum. nih.govcore.ac.uk A series of highly substituted pyrimidine derivatives were tested against L. infantum and L. tropica, with one compound proving effective against both. nih.gov Furthermore, new pyrimido[5,4-d]pyrimidines were evaluated, and one derivative showed an IC50 of 3.13 µM against L. infantum. nih.gov

In addition, the activity of these compounds against Trypanosoma species has been explored. Pyrimido[5,4-d]pyrimidine-based compounds exhibited low micromolar activity against Trypanosoma brucei, with IC50 values ranging from 0.9 to 13.4 μM. nih.gov A particularly potent 5-phenylpyrazolopyrimidinone analog was discovered with an in vitro IC50 of 70 nM against T. b. brucei.

Table 5: In Vitro Antiprotozoal Activity of Pyrimidine Analogs

Compound Class Protozoan Parasite Strain Activity (IC50) Reference
Sulfonamide-based pyrimidine Plasmodium falciparum 3D7 (CQ-susceptible) 2.84 µM
Triazolopyrimidine-based compound Plasmodium falciparum Dd2 0.14 µM nih.gov
5-Fluorouracil Leishmania donovani / infantum Amastigotes Effective inhibition nih.gov
Substituted pyrimidine Leishmania infantum / tropica Promastigotes Effective inhibition nih.gov
Pyrimido[5,4-d]pyrimidine (4c) Leishmania infantum - 3.13 µM nih.gov
Pyrimido[5,4-d]pyrimidine (4c) Trypanosoma brucei - 0.94 µM nih.gov
5-Phenylpyrazolopyrimidinone (30) Trypanosoma brucei brucei - 70 nM

Antimalarial Potential

The pyrimidine scaffold is a key component in the molecular structure of various compounds that have been investigated for their antimalarial properties. Although direct studies on the antiplasmodial activity of this compound were not identified, research on related pyrimidine derivatives demonstrates their potential as antimalarial agents.

The global effort to combat malaria, a disease caused by parasites of the Plasmodium genus, is continually challenged by the emergence of drug-resistant strains, necessitating the discovery of novel therapeutic agents. Pyrimidine derivatives have been a focus of this research due to their structural similarity to essential biological molecules. The malaria parasite relies on the de novo synthesis of pyrimidines for its survival, making the enzymes in this pathway attractive drug targets.

One study highlighted that 5-fluoroorotate, a pyrimidine derivative, exhibited potent in vitro activity against Plasmodium falciparum, with a 50% inhibitory concentration (IC50) of 6.0 nM. nih.gov This finding underscores the potential of targeting the parasite's pyrimidine biosynthesis pathway. nih.gov Both chloroquine-susceptible and chloroquine-resistant strains of P. falciparum were equally susceptible to this compound. nih.gov

Furthermore, a series of 2,4-diaminopyrimidine derivatives have been designed and evaluated for their antimalarial activity against a chloroquine-resistant P. falciparum strain. rsc.org Two compounds from this series demonstrated significant potency with IC50 values of 0.05 and 0.06 μM, respectively, and exhibited good selectivity over a mammalian cell line. rsc.org Another study on nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine derivatives identified compounds with potent activity against P. falciparum, with IC50 values as low as 0.030 μM. nih.gov These findings suggest that the pyrimidine core, and by extension this compound, could serve as a valuable scaffold for the development of new antimalarial drugs.

Table 1: Antimalarial Activity of Selected Pyrimidine Analogs

Compound Class Plasmodium falciparum Strain IC50 Reference
5-Fluoroorotate Chloroquine-susceptible/resistant 6.0 nM nih.gov
2,4-Diaminopyrimidine derivative Chloroquine-resistant (Pf3D7) 0.05 µM rsc.org
2,4-Diaminopyrimidine derivative Chloroquine-resistant (Pf3D7) 0.06 µM rsc.org
nih.govnih.govnih.govTriazolo[1,5-a]pyrimidine derivative Not specified 0.030 µM nih.gov
nih.govnih.govnih.govTriazolo[1,5-a]pyrimidine derivative Not specified 0.032 µM nih.gov
nih.govnih.govnih.govTriazolo[1,5-a]pyrimidine derivative Not specified 0.050 µM nih.gov
nih.govnih.govnih.govTriazolo[1,5-a]pyrimidine derivative Not specified 0.086 µM nih.gov

Cytotoxic Activities (In Vitro Cell Line Studies)

The cytotoxic potential of pyrimidine derivatives against various cancer cell lines has been extensively explored. While specific data for this compound is lacking, numerous studies on its analogs provide compelling evidence of their antiproliferative effects.

Research has demonstrated that pyrimidine-based compounds can inhibit the growth of a range of cancer cells, including breast (MCF-7), lung (A549), and colon (HT-29) cancer cell lines.

A series of novel pyrimidine-5-carbonitrile derivatives were synthesized and evaluated for their in vitro cytotoxic activities against human colon cancer (HCT-116) and breast cancer (MCF-7) cell lines. nih.govrsc.org Several of these compounds exhibited higher cytotoxic activity than the standard anticancer drug sorafenib, with IC50 values ranging from 1.14 to 10.33 μM. nih.govrsc.org In another study, thiazolo[5,4-d]pyrimidine derivatives were tested against a panel of cancer cell lines. One analog showed significant antiproliferative activity against A549 lung cancer cells with an IC50 value of 1.4 μM. nih.gov

Furthermore, new indazol-pyrimidine derivatives have been synthesized and tested for their inhibitory activity against MCF-7, A549, and Caco-2 (colon) cancer cell lines. rsc.org Five of these compounds showed significant cytotoxic potential against MCF-7 cells, with IC50 values ranging from 1.629 to 4.798 μM, which were more potent than the reference drug. rsc.org

The cytotoxic effects of pyrimidine derivatives are not limited to these cell lines. Studies on 5-lipoxygenase knockout in HCT-116 and HT-29 colon cancer cells have provided insights into the complex role of metabolic pathways involving pyrimidine precursors in cancer cell proliferation. nih.gov

Table 2: Cytotoxic Activity of Selected Pyrimidine Analogs against Various Cancer Cell Lines

Compound Class Cell Line IC50 (µM) Reference
Pyrimidine-5-carbonitrile derivative HCT-116 (Colon) 1.14 nih.govrsc.org
Pyrimidine-5-carbonitrile derivative MCF-7 (Breast) 1.54 nih.govrsc.org
Thiazolo[5,4-d]pyrimidine derivative A549 (Lung) 1.4 nih.gov
Thiazolo[5,4-d]pyrimidine derivative NCI-H322 (Lung) 7.1 nih.gov
Thiazolo[5,4-d]pyrimidine derivative A431 (Epidermal) 3.1 nih.gov
Thiazolo[5,4-d]pyrimidine derivative T98G (Glioblastoma) 3.4 nih.gov
Indazol-pyrimidine derivative MCF-7 (Breast) 1.629 rsc.org
Indazol-pyrimidine derivative MCF-7 (Breast) 1.841 rsc.org
Indazol-pyrimidine derivative MCF-7 (Breast) 2.958 rsc.org

Apoptosis, or programmed cell death, is a crucial process for normal tissue homeostasis, and its dysregulation is a hallmark of cancer. Many anticancer agents exert their effects by inducing apoptosis in tumor cells. Several studies on pyrimidine derivatives have shown their ability to modulate apoptotic pathways.

For instance, a thiazolo[5,4-d]pyrimidine analog was found to induce apoptosis in A549 lung cancer cells at a concentration of 10 μM, as indicated by an increase in the sub-G1 cell population. nih.gov Further investigation through western blotting confirmed the apoptosis-inducing activity of this compound by showing cleavage of PARP-1 and inhibition of procaspase-3. nih.gov

In another study, a new pyrazolo[3,4-d]pyrimidine derivative, SI-83, was shown to induce apoptosis in SaOS-2 osteosarcoma cells. nih.gov Analysis using terminal deoxynucleotidyl transferase-mediated nick end labeling (TUNEL), Hoechst staining, and flow cytometry confirmed the pro-apoptotic effects of this compound. nih.gov

Novel pyrido[2,3-d]pyrimidine derivatives have also been reported to induce apoptosis. One such compound significantly activated apoptosis in MCF-7 breast cancer cells, leading to a 58.29-fold increase in total apoptosis compared to control cells. rsc.org These findings collectively suggest that pyrimidine-based compounds, potentially including this compound, can trigger cancer cell death through the activation of apoptotic signaling cascades.

Antioxidant Properties (In Vitro Assays)

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in the pathogenesis of various diseases, including cancer and neurodegenerative disorders. Antioxidants can mitigate oxidative damage by scavenging free radicals. The antioxidant potential of pyrimidine derivatives has been investigated in several in vitro studies.

The free radical scavenging properties of various pyrimidine derivatives have been evaluated using methods such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.govnih.gov While some pyrimidine derivatives show moderate to low activity in the DPPH assay, they can exhibit strong inhibition of lipid peroxidation. nih.gov For example, certain pyrimidine derivatives were found to be potent inhibitors of lipid peroxidation induced by 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH). nih.gov

A review of the antioxidant potential of pyrimidine derivatives highlights that the presence of electron-donating substituents on the pyrimidine ring can enhance radical scavenging activity. rsc.org Thiamine (Vitamin B1), which contains a pyrimidine ring, acts as an antioxidant by transferring hydrogen ions to reactive free radical species. ijpsonline.com

Table 3: Antioxidant Activity of Selected Pyrimidine Analogs

Compound Class/Derivative Assay Activity/IC50 Reference
Pyrimidine derivative 5d Nitric oxide scavenging IC50 = 0.019 mol/L nih.gov
Pyrimidine derivative 5e Hydrogen peroxide scavenging IC50 = 0.020 mol/L nih.gov
Pyrimidine acrylamide derivative (7) AAPH-induced lipid peroxidation inhibition 82% inhibition mdpi.com
Pyrimidine acrylamide derivative (5) AAPH-induced lipid peroxidation inhibition 78% inhibition mdpi.com

Applications As Synthetic Intermediates and Precursors

Utility in the Synthesis of Complex Heterocyclic Systems

The strategic placement of the allyl group on the pyrimidine (B1678525) ring makes 5-(2-propenyloxy)-pyrimidine an excellent precursor for the synthesis of more elaborate, fused heterocyclic structures. This is largely achieved through reactions that take advantage of the reactivity of the carbon-carbon double bond in the allyl moiety.

A significant application of 5-(allyloxy)pyrimidines is in the synthesis of fused ring systems, such as furo[3,2-d]pyrimidines. This transformation can be achieved through a Cope rearrangement followed by thermal cyclization. The Cope rearrangement is a thermally induced thepharmajournal.comthepharmajournal.com-sigmatropic rearrangement that in this case leads to the migration of the allyl group. Subsequent intramolecular cyclization then forms the furan (B31954) ring fused to the pyrimidine core. This method provides an efficient route to novel heterocyclic scaffolds that are of interest in various fields of chemical research.

The general transformation involves heating the 5-(allyloxy)pyrimidine in a high-boiling solvent, such as sulfolane, to facilitate both the rearrangement and the subsequent cyclization. The specifics of the reaction conditions can influence the yield of the final fused product.

PrecursorReactionProductConditionsYield
5-(allyloxy)-2,6-diarylpyrimidineCope Rearrangement / Thermal Cyclization2,4-diaryl-6,7-dihydrofuro[3,2-d]pyrimidineSulfolane, 220°C39-42%

This interactive table provides a summary of the synthesis of fused pyrimidine systems from 5-(allyloxy)pyrimidine precursors.

The dual functionality of this compound, possessing both an electron-deficient pyrimidine ring and a reactive allyl group, allows for its use as a building block in the synthesis of multifunctional molecules. Through sequential and site-selective reactions, different functionalities can be introduced at various positions of the molecule. For instance, the pyrimidine ring can be functionalized through nucleophilic aromatic substitution or cross-coupling reactions, while the allyl group can undergo a variety of transformations, including oxidation, reduction, or addition reactions. This stepwise approach enables the construction of complex molecules with tailored properties, where each functional group can serve a specific purpose, such as modulating biological activity or influencing physicochemical properties.

Role in Medicinal Chemistry Lead Optimization (Excluding Clinical Stages)

The pyrimidine nucleus is a common scaffold in many biologically active compounds and approved drugs. nih.gov The introduction of an allyloxy group at the 5-position provides a versatile handle for medicinal chemists to perform lead optimization studies. By systematically modifying the structure of this compound and its derivatives, researchers can explore the structure-activity relationships (SAR) to enhance the potency, selectivity, and pharmacokinetic properties of a lead compound.

For example, in the development of kinase inhibitors, a common strategy in cancer therapy, the pyrimidine core can act as a hinge-binding motif, while the allyloxy group can be modified to explore interactions with other regions of the enzyme's active site. nih.gov SAR studies on pyrimidine derivatives have shown that the nature and position of substituents on the pyrimidine ring greatly influence their biological activity. nih.gov Although specific SAR studies focusing exclusively on this compound are not extensively documented in publicly available literature, the general principles of medicinal chemistry suggest its utility in this context. The allyl group can be replaced with other functionalities or used as a reactive handle to attach larger, more complex side chains to probe the chemical space around a biological target.

A study on pyrimidine nucleoside analogs investigated derivatives with a 5-(2-propynyloxy) group, a close structural relative of the 2-propenyloxy group, for their antimicrobial activity. thepharmajournal.com This highlights how modifications at the 5-position of the pyrimidine ring can be a key strategy in the development of new therapeutic agents.

Potential in Agrochemicals and Material Science (Excluding Specific Products)

The pyrimidine scaffold is also prevalent in a number of commercially successful agrochemicals, particularly herbicides. thepharmajournal.comnih.gov The herbicidal activity of many pyrimidine derivatives stems from their ability to inhibit key enzymes in plant metabolic pathways. thepharmajournal.com The 5-alkoxy-pyrimidine moiety has been identified as a key pharmacophore in some herbicidal compounds. A recent patent application highlights 5-haloalkoxy-pyrimidine compounds as potential herbicides, indicating the ongoing interest in this chemical class for crop protection. nih.gov The allyloxy group in this compound could serve as a modifiable position to fine-tune the herbicidal activity and spectrum of weed control.

Future Directions and Emerging Research Opportunities

Development of Novel Synthetic Routes for Enhanced Yields and Selectivity

The efficiency of chemical synthesis is a critical factor in drug discovery and development, directly impacting the accessibility and cost of novel compounds. While classical methods for pyrimidine (B1678525) synthesis are well-established, emerging research focuses on developing more efficient, selective, and environmentally benign routes that could be applied to the synthesis of 5-(2-Propenyloxy)-pyrimidine and its analogs.

Modern synthetic methodologies such as microwave-assisted and ultrasound-irradiated reactions have demonstrated the potential to significantly improve reaction rates and yields in the synthesis of pyrimidine derivatives. nih.gov For instance, the synthesis of novel chromenopyrimidines was successfully achieved with high yields (98%) under ultrasound irradiation, eliminating the need for extensive purification. nih.gov Another approach involves the use of solid supports like basic alumina, which can facilitate cyclization reactions and avoid the need for external bases or acids. nih.gov

Future research could focus on applying these sustainable and efficient techniques to the synthesis of this compound. The development of novel catalytic systems, including transition-metal catalysis, offers another promising avenue for constructing carbon-carbon and carbon-heteroatom bonds with high precision, enabling the late-stage functionalization of the pyrimidine core. Such advancements would facilitate the rapid generation of diverse libraries of this compound derivatives for biological screening.

Table 1: Comparison of Synthetic Methodologies for Pyrimidine Derivatives

MethodologyKey AdvantagesPotential Application for this compound SynthesisReference
Microwave/Ultrasound IrradiationReduced reaction times, increased yields, enhanced purity.Efficient synthesis of the core structure and its derivatives. nih.gov
Solid-Support Synthesis (e.g., Basic Alumina)Simplified purification, elimination of corrosive reagents.Greener synthesis pathways for cyclization and condensation steps. nih.gov
Transition-Metal Catalysis (e.g., Palladium-catalyzed cross-coupling)Precise bond formation, enables late-stage functionalization.Introduction of diverse substituents to modulate biological activity.
Tf2O/2-methoxypyridine-mediated condensationMild reaction conditions for imine formation.Synthesis of specific imine derivatives for targeted therapies. mdpi.com

Integration of Advanced Computational Approaches for Rational Design

Computational chemistry has become an indispensable tool in modern drug design, enabling the rational design and optimization of lead compounds before their synthesis. mdpi.com For this compound, the integration of advanced computational methods can guide the design of derivatives with improved potency and selectivity.

Techniques such as molecular docking, three-dimensional quantitative structure-activity relationship (3D-QSAR), and density functional theory (DFT) are routinely used to predict the binding modes of ligands with their protein targets and to understand the structural features required for biological activity. mdpi.comnih.govresearchgate.net For example, molecular docking studies on pyrazolo[3,4-d]pyrimidine derivatives identified key interactions with amino acid residues in the active site of the TRAP1 kinase receptor, with potent analogs showing high docking scores. mdpi.comnih.gov Similarly, docking studies of pyrazolo[1,5-a]pyrimidine derivatives against the VEGFR-2 enzyme have helped to elucidate their binding mechanisms. ekb.eg

These computational approaches can be applied to this compound to:

Identify potential biological targets through reverse docking and virtual screening.

Predict the binding affinity and interaction patterns of designed analogs.

Develop 3D-QSAR models to establish a correlation between the structural properties of the molecules and their biological activities. nih.gov

Optimize pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion) to improve the drug-likeness of potential candidates. nih.govekb.eg

The use of these in-silico tools can significantly reduce the time and resources required for the discovery of new drug candidates by prioritizing the synthesis of compounds with the highest probability of success. mdpi.com

Exploration of New In Vitro Biological Targets and Mechanisms

The pyrimidine core is a "privileged scaffold" known to interact with a wide range of biological targets, leading to diverse pharmacological activities including anticancer, antiviral, and anti-inflammatory effects. humanjournals.commdpi.comrsc.org While the specific biological profile of this compound is still under investigation, its derivatives represent a promising source for inhibitors of novel and challenging biological targets.

Research on analogous pyrimidine structures has revealed activity against several key targets in oncology:

Kinase Inhibition: Many pyrimidine derivatives have been developed as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. biomedicineonline.org Targets include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and Cyclin-Dependent Kinases (CDKs). ekb.egrsc.orgrsc.orgsdu.dk

Tubulin Polymerization Inhibition: Some pyrimidine analogs act as colchicine site-binding agents, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. nih.gov

Nucleoside Transport Inhibition: Certain pyrimido[5,4-d]pyrimidine derivatives have been shown to inhibit equilibrative nucleoside transporters (ENTs), which can potentiate the effects of anticancer antimetabolite drugs. nih.gov

Future research on this compound should involve broad in vitro screening against a panel of cancer-related targets to uncover novel mechanisms of action. This could include investigating its effects on apoptosis induction, cell cycle progression, and inhibition of key oncogenic pathways. rsc.org

Table 2: Investigated Biological Targets for Various Pyrimidine Derivatives

TargetTherapeutic AreaObserved Effect of Pyrimidine DerivativesReference
EGFR Tyrosine KinaseCancerInhibition of kinase activity, anti-proliferative effects. rsc.orgrsc.org
VEGFR-2CancerInhibition of angiogenesis. ekb.eg
Tubulin (Colchicine Site)CancerDisruption of microtubule formation, leading to apoptosis. nih.gov
TRAP1 KinaseCancerInhibition of heat-shock protein activity. mdpi.comnih.gov
Lipoxygenase (LOX)Cancer/InflammationInhibition of enzymatic activity, potential antioxidant effects. mdpi.com
Equilibrative Nucleoside Transporters (ENTs)CancerPotentiation of antimetabolite chemotherapy. nih.gov

Design of Next-Generation Pyrimidine Derivatives with Tunable Activities

The design of next-generation therapeutics aims to create molecules with enhanced potency, improved safety profiles, and the ability to overcome drug resistance. nih.gov For this compound, this involves the strategic modification of its structure to fine-tune its biological activity. Structure-activity relationship (SAR) studies are crucial in this endeavor, providing insights into how different substituents on the pyrimidine ring influence its interaction with biological targets. researchgate.netnih.gov

Key strategies for designing next-generation derivatives include:

Modification of the 5-position: The allyloxy group at the 5-position is a prime site for modification. Altering the length, rigidity, and electronic properties of this side chain can significantly impact binding affinity and selectivity.

Substitution at other positions: Introducing various functional groups at other positions of the pyrimidine ring (e.g., C2, C4, C6) can modulate the molecule's physicochemical properties and introduce new interaction points with target proteins. For example, studies on other pyrimidine series have shown that introducing different amino acid groups or substituted aniline rings can drastically alter anti-proliferative activity. nih.govmdpi.com

Bioisosteric Replacement: Replacing parts of the molecule with bioisosteres can improve metabolic stability and pharmacokinetic properties without compromising biological activity. mdpi.com

Hybrid Molecule Design: Combining the this compound scaffold with other known pharmacophores can lead to hybrid molecules with multi-target activities, a promising strategy for complex diseases like cancer. mdpi.com

By systematically exploring the chemical space around the this compound core, it is possible to develop a new generation of derivatives with precisely tailored activities for specific therapeutic applications.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 5-(2-Propenyloxy)-pyrimidine to improve yield and purity?

  • Methodology:

  • Step 1: Use cyclocondensation reactions between pyrimidine precursors and allylating agents (e.g., allyl bromide) under controlled conditions (e.g., reflux in ethanol with glacial acetic acid as a catalyst) .
  • Step 2: Monitor reaction progress via TLC or HPLC to identify intermediates.
  • Step 3: Purify crude products via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol .
  • Key Data: Typical yields for similar pyrimidine derivatives range from 60–85% under optimized conditions .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Recommended Methods:

  • NMR: 1^1H and 13^{13}C NMR to confirm substitution patterns (e.g., allyloxy group at position 5). Compare with databases like PubChem .
  • Mass Spectrometry: High-resolution MS (HRMS) to verify molecular weight (expected ~179.26 g/mol for C7_7H9_9N3_3O) .
  • HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. How does the solubility profile of this compound influence experimental design in biological assays?

  • Guidelines:

  • Solubility in organic solvents (e.g., DMSO, ethanol) suggests stock solutions should be prepared in DMSO (≤1% v/v in aqueous media) to avoid cytotoxicity .
  • For in vitro studies, use solubility enhancers like β-cyclodextrin or surfactants if aqueous solubility is insufficient .

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound analogs in enzyme inhibition studies?

  • Approach:

  • Synthesize analogs with substitutions at the pyrimidine ring (e.g., halogens, alkyl groups) and allyloxy chain (e.g., propargyl or benzyl derivatives) .
  • Test inhibitory activity against target enzymes (e.g., kinases) using fluorescence-based assays or ITC (isothermal titration calorimetry) to measure binding constants .
  • Case Study: Fluorinated pyrimidines show enhanced metabolic stability and binding affinity due to electronegativity and lipophilicity .

Q. How can contradictory data in cytotoxicity studies of this compound be resolved?

  • Troubleshooting:

  • Variable Source 1: Cell-line specificity. Validate results across multiple cell lines (e.g., HEK293, HeLa) and primary cells .
  • Variable Source 2: Impurity interference. Re-purify the compound and re-test using LC-MS-coupled bioassays .
  • Statistical Analysis: Use multivariate regression to correlate cytotoxicity with physicochemical properties (e.g., logP, polar surface area) .

Q. What computational methods are suitable for predicting the interaction of this compound with biological targets?

  • Protocol:

  • Docking: Use AutoDock Vina or Schrödinger Suite to model binding poses with target proteins (e.g., thymidylate synthase) .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .
  • Validation: Cross-check predictions with experimental SPR (surface plasmon resonance) data for binding kinetics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.